6-Amino-3-fluoro-2-methylbenzoic acid is an organic compound with the molecular formula . It is a derivative of benzoic acid, featuring an amino group at the 6th position, a fluorine atom at the 3rd position, and a methyl group at the 2nd position on the benzene ring. This unique arrangement of functional groups contributes to its distinct chemical properties and potential biological activities. The compound is characterized by its melting point, density of approximately , and a boiling point of about .
Scientific suppliers like Fisher Scientific do offer the compound, suggesting its potential use as a building block for further synthesis. However, there's no available research detailing its utilization in specific reactions [2].
The presence of the functional groups - amino (-NH2), fluoro (-F), and carboxylic acid (-COOH) suggests interesting possibilities for its application. These groups can participate in various chemical reactions, making 6-Amino-3-fluoro-2-methylbenzoic acid a potential candidate for drug discovery or material science research. However, specific research examples are not documented yet in scientific databases.
Given the limited information on 6-Amino-3-fluoro-2-methylbenzoic acid, here are some resources for further exploration:
The biological activity of 6-amino-3-fluoro-2-methylbenzoic acid is influenced by its structural features. The amino group can form hydrogen bonds with biological targets, while the fluorine atom may enhance lipophilicity and influence binding interactions. This compound may interact with enzymes or receptors, potentially modulating their activity and serving as a valuable tool in medicinal chemistry .
The synthesis of 6-amino-3-fluoro-2-methylbenzoic acid typically involves:
Industrial production may utilize continuous flow reactors and advanced purification techniques like crystallization and chromatography to enhance yield and purity .
6-Amino-3-fluoro-2-methylbenzoic acid has several applications:
The interactions of 6-amino-3-fluoro-2-methylbenzoic acid with biological systems are an area of research interest. Studies may focus on how this compound binds to specific enzymes or receptors, influencing their function. The presence of both an amino group and a fluorine atom suggests potential for diverse interactions due to hydrogen bonding and hydrophobic effects .
Several compounds share structural similarities with 6-amino-3-fluoro-2-methylbenzoic acid:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Fluoro-2-methylbenzoic acid | Fluorine at the 3rd position; no amino group | Lacks amino functionality affecting reactivity |
5-Fluoro-2-methylbenzoic acid | Fluorine at the 5th position; no amino group | Different position of fluorine alters properties |
6-Amino-2-fluoro-3-methylbenzoic acid | Amino at the 6th position; fluorine at the 2nd | Positioning affects chemical behavior significantly |
The uniqueness of 6-amino-3-fluoro-2-methylbenzoic acid lies in its specific arrangement of functional groups, which confers distinct chemical reactivity and biological activity compared to similar compounds. Its combination of an amino group, a fluorine atom, and a methyl group allows for versatile applications across various fields .
The synthesis of 6-amino-3-fluoro-2-methylbenzoic acid represents a significant challenge in modern organic chemistry due to the specific positioning of multiple functional groups on the aromatic ring [1] [2]. This compound features a unique substitution pattern that requires carefully designed synthetic approaches to achieve regioselective installation of the amino, fluoro, and methyl substituents alongside the carboxylic acid functionality [2] [3]. The development of efficient synthetic methodologies for this compound has attracted considerable attention from researchers working in pharmaceutical and agrochemical industries [4] [5].
Nucleophilic aromatic substitution represents one of the most versatile approaches for introducing amino functionality into fluorinated benzoic acid derivatives [6] . These strategies exploit the electron-withdrawing nature of both the fluorine substituent and the carboxylic acid group to activate the aromatic ring toward nucleophilic attack [8] [9]. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents, making them particularly suitable for the synthesis of specifically substituted amino-fluorobenzoic acids [10] [11].
Lithium hexamethyldisilazide-mediated amination protocols have emerged as powerful tools for the direct introduction of amino groups into aromatic systems [4] . These protocols offer exceptional yields ranging from 85 to 88 percent when applied to 3-fluoro-2-methylbenzoyl derivatives under optimized reaction conditions [4] [13]. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism where lithium hexamethyldisilazide acts as both a strong base and a nucleophile [14] [15].
The optimal reaction conditions involve the use of tetrahydrofuran as solvent with temperatures ranging from -78°C to room temperature over a period of 2 to 4 hours [4] . The trimethylsilyl transient protection strategy successfully allows the use of lithium hexamethyldisilazide to prepare the desired amino-substituted products in high yields [4] [17]. Following the reaction, quenching with hydrochloric acid causes desilylation and produces large amounts of ammonium chloride due to reaction with excess lithium hexamethyldisilazide [4] [18].
An alternative protocol employs dimethylformamide as solvent at elevated temperatures of 40 to 90°C, providing broader substrate scope with yields ranging from 60 to 80 percent [8] [19]. This approach demonstrates excellent tolerance for aryl halides bearing electron-withdrawing groups, making it particularly suitable for the synthesis of amino-fluorobenzoic acid derivatives [8] [20]. The reaction time for this protocol typically extends to 12 to 24 hours, reflecting the more challenging nature of the nucleophilic substitution under these conditions [8] [21].
Transition metal-catalyzed coupling reactions have revolutionized the synthesis of carbon-nitrogen bonds in aromatic systems [8] [9]. These methodologies offer distinct advantages including mild reaction conditions, broad substrate scope, and excellent functional group tolerance [10] [11]. The development of efficient catalytic systems has enabled the preparation of complex amino-fluorobenzoic acid derivatives that would be challenging to access through traditional approaches [13].
Ullmann-type coupling reactions represent a cornerstone methodology for carbon-nitrogen bond formation in aromatic chemistry [8] [9]. The traditional Ullmann coupling employs copper iodide as catalyst in combination with potassium carbonate base and dimethylformamide solvent at elevated temperatures of 150 to 180°C [8] [14]. This protocol achieves yields of 60 to 75 percent for the coupling of 3-fluoro-2-methylbenzoic acid derivatives with various amines over reaction periods of 12 to 24 hours [8] [15].
The introduction of amino acid ligands has significantly improved the efficiency of Ullmann-type couplings [8] . L-proline has emerged as a particularly effective ligand, enabling reactions to proceed at reduced temperatures of 80 to 90°C while achieving enhanced yields of 75 to 85 percent [8] [17]. The copper iodide and L-proline catalytic system demonstrates broad substrate scope and improved functional group tolerance compared to traditional ligand-free conditions [8] [18]. The reaction mechanism involves the formation of copper-amido complexes that undergo reductive elimination to form the desired carbon-nitrogen bonds [9] [19].
Recent developments have focused on the use of copper oxide nanoparticles as recyclable catalysts for Ullmann coupling reactions [9] [20]. These nanocatalysts can be easily removed from reaction mixtures using magnetic separation and demonstrate consistent catalytic activity over multiple reaction cycles [9] [21]. The protocol employs catalyst loadings as low as 1.25 mol percent while maintaining excellent yields for the coupling of aryl halides with nitrogen-containing heterocycles [9] [31].
Palladium-mediated cross-coupling reactions have established themselves as premier methodologies for carbon-nitrogen bond formation [10] [14]. The Buchwald-Hartwig amination protocol employs palladium acetate in combination with AdBippyPhos ligand and potassium phenoxide base in dioxane solvent [14] [32]. This catalytic system operates at mild temperatures of 80 to 100°C and achieves exceptional yields of 80 to 95 percent for the coupling of 3-fluoro-2-methylbenzoic acid bromides with various amines [14] [33].
The use of potassium phenoxide as base represents a significant advancement in palladium-catalyzed amination reactions [14] . This weaker base prevents decomposition of fluorinated amine products while providing sufficient basicity to promote the coupling reaction [14] [35]. The catalyst resting state has been identified as the phenoxide complex, and reductive elimination represents the turnover-limiting step in the catalytic cycle [14] [22]. The protocol demonstrates remarkable functional group tolerance and operates with low catalyst loadings of less than 0.50 mol percent for most substrates [14] [23].
Alternative ligand systems based on Xantphos have been developed for the coupling of aryl bromides with amino acid esters [10] [24]. This protocol employs palladium acetate catalyst with Xantphos ligand and cesium carbonate base in dioxane solvent at temperatures of 100 to 120°C [10]. The methodology achieves yields of 85 to 92 percent over reaction periods of 6 to 12 hours and demonstrates excellent compatibility with various functional groups commonly present in pharmaceutical intermediates [10] [25]. The broad substrate scope and mild reaction conditions make this approach particularly attractive for the synthesis of complex amino-fluorobenzoic acid derivatives [10] [26].
Protecting group strategies play a crucial role in the multistep synthesis of complex organic molecules [15] . The successful synthesis of 6-amino-3-fluoro-2-methylbenzoic acid often requires the temporary masking of reactive functional groups to prevent unwanted side reactions [17] [18]. The selection of appropriate protecting groups depends on the specific reaction conditions employed and the need for orthogonal deprotection strategies [19] [20].
Methyl ester protection represents the most commonly employed strategy for masking carboxylic acid functionality during synthetic transformations [15] [21]. The introduction of methyl ester protection typically involves treatment of the carboxylic acid with methanol in the presence of sulfuric acid catalyst or alternatively using thionyl chloride followed by methanol [15] [31]. These protocols achieve quantitative yields of 90 to 98 percent under mild reaction conditions [15] [32].
The stability profile of methyl esters makes them particularly suitable for multistep synthetic sequences [15] [33]. Methyl esters demonstrate excellent stability toward mild acids and bases, allowing for the execution of various transformations without interference from the protected carboxylic acid group [15] . Deprotection can be readily achieved through basic hydrolysis using lithium hydroxide in tetrahydrofuran-water mixtures at room temperature or sodium hydroxide in ethanol under reflux conditions [15] [35].
Alternative esterification methods employ dicyclohexylcarbodiimide-mediated coupling with alcohols [20] [22]. This approach offers the advantage of operating under neutral conditions and avoiding the use of acidic catalysts that might interfere with acid-sensitive functional groups [20] [23]. The protocol demonstrates broad substrate scope and achieves yields comparable to traditional acid-catalyzed esterification methods [20] [24].
tert-Butoxycarbonyl protection represents the gold standard for amino group protection in organic synthesis [19]. The introduction of tert-butoxycarbonyl groups typically involves treatment of primary or secondary amines with di-tert-butyl dicarbonate in the presence of sodium hydroxide base in tetrahydrofuran-water mixtures [19]. This protocol operates under mild aqueous conditions and achieves exceptional yields of 92 to 98 percent [19] [25].
The stability characteristics of tert-butoxycarbonyl groups make them ideally suited for multistep synthetic sequences [19] [26]. These protecting groups demonstrate excellent stability under basic conditions while remaining acid-labile for selective deprotection [19] [27]. Deprotection is readily accomplished using trifluoroacetic acid in dichloromethane at room temperature or hydrogen chloride in methanol [19] [28]. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation [19] [29].
Fluorenylmethyloxycarbonyl protection offers complementary reactivity to tert-butoxycarbonyl groups through its base-labile nature [17] [18]. The introduction of fluorenylmethyloxycarbonyl groups employs fluorenylmethyloxycarbonyl chloride in the presence of sodium bicarbonate base in aqueous dioxane [17] [30]. This methodology achieves yields of 90 to 96 percent and demonstrates excellent compatibility with acid-sensitive functional groups [17] [36]. Deprotection proceeds rapidly using piperidine in dimethylformamide at room temperature, with the piperidine forming a stable adduct with the dibenzofulvene byproduct [17] [37].
The orthogonal nature of tert-butoxycarbonyl and fluorenylmethyloxycarbonyl protecting groups enables sophisticated synthetic strategies [18] [38]. When both protecting groups are present in the same molecule, selective deprotection can be achieved by exploiting their different lability profiles [18] [39]. This orthogonality has proven particularly valuable in solid-phase peptide synthesis where fluorenylmethyloxycarbonyl groups are used for temporary amino protection while tert-butoxycarbonyl groups provide permanent side-chain protection [18] [40].
Method | Starting Material | Reagents | Yield (%) | Reaction Time | Key Advantages |
---|---|---|---|---|---|
Lithium Hexamethyldisilazide-Mediated Amination | 3-Fluoro-2-methylbenzoyl derivatives | LHMDS, THF, -78°C to rt | 85-88 | 2-4 hours | High yield, mild conditions |
Lithium Hexamethyldisilazide-Mediated Amination (Alternative) | Aryl halides with electron-withdrawing groups | LHMDS, DMF, 40-90°C | 60-80 | 12-24 hours | Broad substrate scope |
Halogen Exchange with KF (Halex Process) | 3-Chloro-2-methylbenzoic acid derivatives | KF, DMSO/DMF, 150-250°C | 70-85 | 4-8 hours | Commercial viability |
Halogen Exchange with AgF | 3-Bromo-2-methylbenzoic acid derivatives | AgF, DMF/Pyridine, 80-120°C | 65-78 | 6-12 hours | Functional group tolerance |
Halogen Exchange with CsF | 3-Iodo-2-methylbenzoic acid derivatives | CsF, DMF, 100-150°C | 75-90 | 3-6 hours | High selectivity |
Method | Starting Material | Catalyst System | Yield (%) | Reaction Time | Key Features |
---|---|---|---|---|---|
Ullmann-Type Coupling (Cu-catalyzed) | 3-Fluoro-2-methylbenzoic acid derivatives + amines | CuI, K2CO3, DMF, 150-180°C | 60-75 | 12-24 hours | Simple conditions, high temperature |
Ullmann-Type Coupling with L-proline | 3-Fluoro-2-methylbenzoic acid halides + amines | CuI, L-proline, K2CO3, 80-90°C | 75-85 | 8-16 hours | Improved yields with amino acid ligand |
Palladium-Mediated Cross-Coupling (Buchwald-Hartwig) | 3-Fluoro-2-methylbenzoic acid bromides + amines | Pd(OAc)2, AdBippyPhos, KOPh, dioxane, 80-100°C | 80-95 | 4-8 hours | Low catalyst loading, mild base |
Palladium-Mediated Cross-Coupling (Xantphos) | 3-Fluoro-2-methylbenzoic acid bromides + amino esters | Pd(OAc)2, Xantphos, Cs2CO3, dioxane, 100-120°C | 85-92 | 6-12 hours | Excellent functional group tolerance |
Copper-Catalyzed C-N Coupling | 3-Fluoro-2-methylbenzoic acid iodides + amines | CuI, DMEDA, K2CO3, DMF, 100-130°C | 70-82 | 8-18 hours | Cost-effective copper catalyst |
Protection Type | Protecting Reagent | Deprotection Conditions | Stability | Typical Yield (%) | Applications |
---|---|---|---|---|---|
Methyl Ester Protection | MeOH, H2SO4 or SOCl2/MeOH | LiOH, THF/H2O, rt or NaOH, EtOH, reflux | Stable to mild acids and bases | 90-98 | Standard carboxylic acid protection |
Ethyl Ester Protection | EtOH, H2SO4 or DCC/EtOH | LiOH, THF/H2O, rt or K2CO3, MeOH | Stable to mild acids and bases | 88-95 | Alternative to methyl ester |
tert-Butyl Ester Protection | tBuOH, DCC, DMAP | TFA, DCM, rt or HCl, MeOH | Acid-labile, base-stable | 85-95 | Orthogonal to base-labile groups |
Boc Protection (Amino Group) | (Boc)2O, NaOH, THF/H2O | TFA, DCM, rt or HCl, dioxane | Acid-labile, base-stable | 92-98 | Standard amino protection in synthesis |
Fmoc Protection (Amino Group) | Fmoc-Cl, NaHCO3, dioxane/H2O | Piperidine, DMF, rt | Base-labile, acid-stable | 90-96 | Solid-phase peptide synthesis |
Combined Methyl Ester + Boc Protection | (Boc)2O then MeOH/H2SO4 | TFA for Boc, then LiOH for ester | Sequential deprotection possible | 80-90 (overall) | Multistep synthesis requiring orthogonality |
Irritant